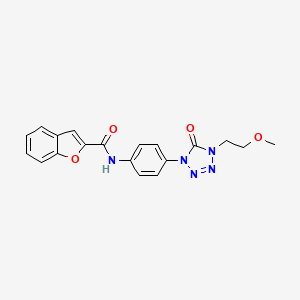

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide

Description

Historical Development of Benzofuran-Tetrazole Molecular Hybridization

The rational design of hybrid molecules combining benzofuran and tetrazole scaffolds represents a strategic advancement in medicinal chemistry. Benzofuran derivatives have historically been investigated for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Concurrently, tetrazole rings emerged as bioisosteric replacements for carboxylic acids due to their improved metabolic stability and enhanced hydrogen-bonding capabilities. The fusion of these pharmacophores began gaining traction in the early 21st century, driven by the need to optimize drug-like properties while retaining target specificity.

Key milestones include the development of benzofuran-tetrazole hybrids through nucleophilic substitution reactions, as demonstrated by Li et al. (2023), who achieved yields exceeding 90% for such compounds. This synthetic efficiency, attributed to the strong nucleophilicity of sulfur atoms in tetrazole precursors, enabled systematic exploration of structure-activity relationships. The incorporation of flexible alkyl bridges (e.g., propane or hexane linkers) between the benzofuran and tetrazole moieties marked a critical innovation, allowing researchers to modulate compound solubility and conformational flexibility.

Pharmacophore Significance in Medicinal Chemistry

The benzofuran-tetrazole hybrid architecture confers distinct advantages:

- Benzofuran moiety : Provides a planar, aromatic system capable of π-π stacking interactions with biological targets, while the oxygen atom in the furan ring enhances hydrogen-bonding potential.

- Tetrazole ring : Serves as a metabolically stable zwitterionic group that mimics carboxylate functionality, improving membrane permeability and bioavailability.

- Linker optimization : Alkyl or ethoxy bridges (e.g., 2-methoxyethyl groups) balance lipophilicity and water solubility, as evidenced by improved pharmacokinetic profiles in related compounds.

This dual pharmacophore strategy enables simultaneous engagement with multiple binding pockets in inflammatory mediators. For instance, hybrid compounds have demonstrated nanomolar inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages by targeting both NF-κB and MAPK signaling pathways.

Structural Uniqueness of N-(4-(4-(2-Methoxyethyl)-5-Oxo-4,5-Dihydro-1H-Tetrazol-1-yl)Phenyl)Benzofuran-2-Carboxamide

The subject compound exhibits three distinctive structural features:

Table 1: Key Structural Attributes

Crystallographic studies of analogous compounds reveal planar benzofuran systems angled at 112°–118° relative to tetrazole rings, creating a optimal geometry for kinase domain interactions. The methoxyethyl side chain adopts a gauche conformation, potentially facilitating interactions with hydrophobic enzyme pockets.

Research Significance and Current Academic Interest

Recent investigations have prioritized benzofuran-tetrazole hybrids due to their dual mechanism of action in inflammatory pathways. In vitro studies demonstrate:

- Dose-dependent inhibition of pro-inflammatory cytokines (TNF-α, IL-6) at IC₅₀ values ≤ 50 μM

- 83% reduction in neutrophil infiltration in murine endotoxemia models at 10 mg/kg doses

- Synergistic downregulation of COX-2 and iNOS expression via NF-κB pathway modulation

Ongoing research focuses on:

- Computational modeling of hybrid-target complexes (e.g., IKKβ kinase, p38 MAPK)

- Development of radiolabeled analogs for in vivo biodistribution studies

- Optimization of methoxyalkyl substituents to enhance blood-brain barrier penetration

These efforts position benzofuran-tetrazole hybrids as promising candidates for chronic inflammatory disorders, with the subject compound representing a strategic intermediate in lead optimization campaigns.

Properties

IUPAC Name |

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O4/c1-27-11-10-23-19(26)24(22-21-23)15-8-6-14(7-9-15)20-18(25)17-12-13-4-2-3-5-16(13)28-17/h2-9,12H,10-11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXGYVGQDAMOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketones or other oxidized functionalities to alcohols or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used .

Scientific Research Applications

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as enzymes or receptors.

Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including infections and cancer.

Mechanism of Action

The mechanism of action of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues

The target compound’s structural analogs include derivatives with variations in heterocyclic cores (e.g., triazoles, thiazoles) and substituents. Key comparisons are outlined below:

Key Observations :

- Tetrazole vs. Triazole/Thiazole : The tetrazole ring in the target compound offers higher aromatic stability and distinct electronic properties compared to triazoles or thiazoles. Triazoles (e.g., compounds in ) exhibit tautomerism between thione and thiol forms, while tetrazoles are less prone to tautomeric shifts .

- Substituent Effects : The 2-methoxyethyl group in the target compound may improve solubility relative to sulfonyl or trifluoromethoxy groups in analogs .

Comparison :

- Tetrazole synthesis requires stringent conditions (e.g., acidic/basic media for cycloaddition), whereas triazole/thiazole formation is more straightforward via cyclization .

Spectroscopic and Analytical Data

Infrared (IR) and nuclear magnetic resonance (NMR) data highlight functional group differences:

Key Insights :

- The absence of C=S stretching (~1250 cm⁻¹) in the target compound distinguishes it from triazole-thiones .

- The benzofuran C=O stretch (~1680 cm⁻¹) aligns with analogous amide peaks in triazole and thiazole derivatives .

Computational and Structural Analysis

- For the target compound, such studies could reveal charge distribution differences between tetrazole (electron-deficient) and triazole (more polarizable) cores.

- Crystallography : Programs like SHELX are critical for resolving crystal structures, particularly for validating tautomeric forms (e.g., triazole-thiones vs. thiols ).

Biological Activity

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, a tetrazole ring, and a carboxamide group. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 342.37 g/mol. The presence of the methoxyethyl group enhances its solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models.

- Neuroprotective Effects : Studies suggest it may protect neurons from amyloid-beta (Aβ) induced toxicity, which is relevant for Alzheimer's disease research.

- Anti-inflammatory Properties : It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide appears to be mediated through several mechanisms:

- Inhibition of Aβ Aggregation : The compound has been shown to inhibit the aggregation of Aβ peptides, which is crucial in the pathogenesis of Alzheimer's disease. In vitro studies demonstrated that it could significantly reduce Aβ fibrillogenesis at concentrations as low as 25 µM .

- Modulation of Neurotransmitter Systems : Preliminary data suggest that it may interact with neurotransmitter receptors, potentially enhancing cognitive function.

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its neuroprotective effects .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various preclinical models:

Table 1: Summary of Biological Activities

Detailed Findings

- Neuroprotective Study : In a study involving mouse hippocampal neuronal HT22 cells, the compound provided significant neuroprotection against Aβ42-induced cytotoxicity. The mechanism was linked to the modulation of oxidative stress pathways .

- Aggregation Inhibition : Compounds similar to N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide have been tested for their ability to inhibit Aβ aggregation. Results indicated that certain derivatives could reduce aggregation by up to 54% at optimal concentrations .

- Inflammation Modulation : Inflammatory assays showed that the compound could significantly lower the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.